ethyl 2-(4-chlorophenyl)-6-oxo-1H-pyrimidine-5-carboxylate
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Overview
Description
ethyl 2-(4-chlorophenyl)-6-oxo-1H-pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-chlorophenyl)-6-oxo-1H-pyrimidine-5-carboxylate typically involves the condensation of ethyl cyanoacetate with 4-chlorobenzaldehyde in the presence of a base, followed by cyclization with urea. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(4-chlorophenyl)-6-oxo-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amino derivative
Substitution: Formation of substituted pyrimidine derivatives
Scientific Research Applications
ethyl 2-(4-chlorophenyl)-6-oxo-1H-pyrimidine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biology: The compound is studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-(4-chlorophenyl)-6-oxo-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and subsequent biological effects.
Comparison with Similar Compounds
ethyl 2-(4-chlorophenyl)-6-oxo-1H-pyrimidine-5-carboxylate can be compared with other similar compounds such as:
- Ethyl 2-(4-bromophenyl)-4-hydroxypyrimidine-5-carboxylate
- Ethyl 2-(4-fluorophenyl)-4-hydroxypyrimidine-5-carboxylate
- Ethyl 2-(4-methylphenyl)-4-hydroxypyrimidine-5-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H11ClN2O3 |
---|---|
Molecular Weight |
278.69 g/mol |
IUPAC Name |
ethyl 2-(4-chlorophenyl)-6-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H11ClN2O3/c1-2-19-13(18)10-7-15-11(16-12(10)17)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3,(H,15,16,17) |
InChI Key |
QRCGEXTZQXTKPB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C(NC1=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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